molecular formula C20H17Cl2N3O4 B4597800 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE

1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B4597800
M. Wt: 434.3 g/mol
InChI Key: DCCLGOFVYSMESH-UHFFFAOYSA-N
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Description

1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a chlorinated benzene derivative, followed by the formation of a benzofuran ring through cyclization reactions. The final step usually involves the coupling of the benzofuran derivative with a piperazine moiety under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
  • 1-(4-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
  • 1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE

Uniqueness

The uniqueness of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the benzofuran and piperazine moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O4/c1-12-15-10-13(21)3-5-18(15)29-19(12)20(26)24-8-6-23(7-9-24)16-4-2-14(22)11-17(16)25(27)28/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLGOFVYSMESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE

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